molecular formula C14H12BrNO2 B14909908 4-((3-Bromophenoxy)methyl)benzamide

4-((3-Bromophenoxy)methyl)benzamide

Cat. No.: B14909908
M. Wt: 306.15 g/mol
InChI Key: SQEXYIKREHZMQI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromophenoxy)methyl)benzamide typically involves the reaction of 3-bromophenol with benzyl chloride to form 3-bromophenoxybenzyl chloride. This intermediate is then reacted with benzamide under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromophenoxy)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenols. Substitution reactions can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of 4-((3-Bromophenoxy)methyl)benzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Bromophenoxy)methyl)benzamide is unique due to the specific positioning of the bromophenoxy group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-[(3-bromophenoxy)methyl]benzamide

InChI

InChI=1S/C14H12BrNO2/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

SQEXYIKREHZMQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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